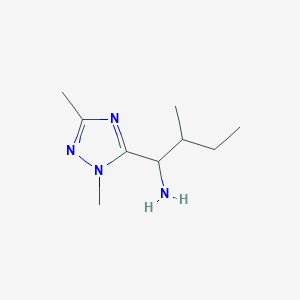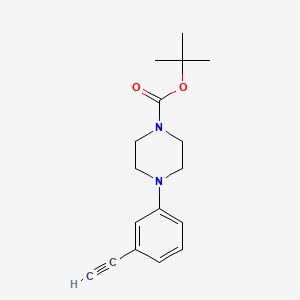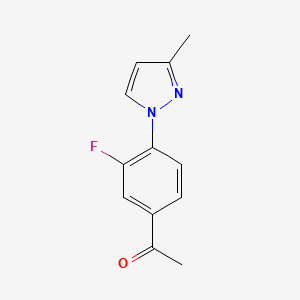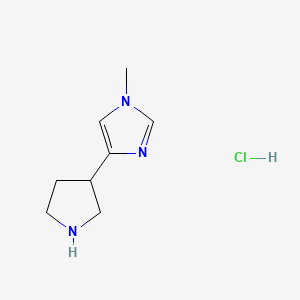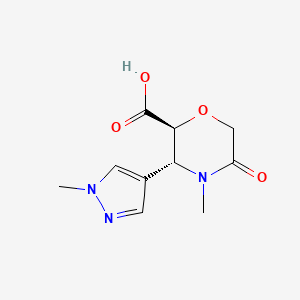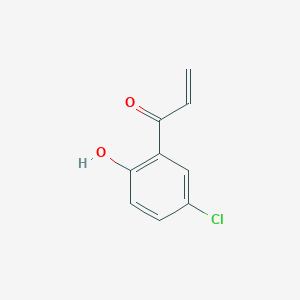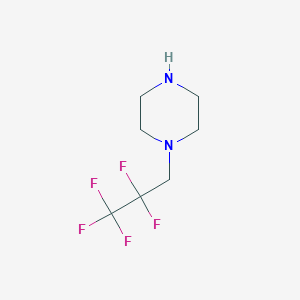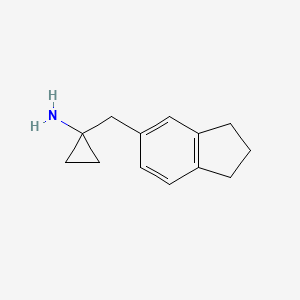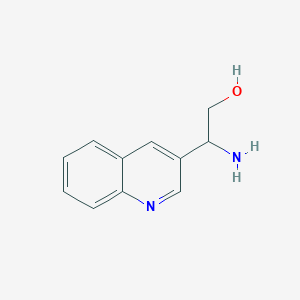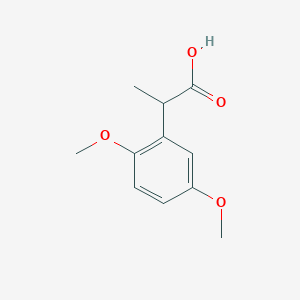
2-(2,5-Dimethoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethoxyphenyl)propanoic acid is a monocarboxylic acid that is derived from 3-phenylpropionic acid. In this compound, the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
One method to synthesize 2-(2,5-Dimethoxyphenyl)propanoic acid involves the reaction of 2-(2,5-dimethoxyphenyl)acetonitrile with glacial acetic acid and water, followed by the addition of concentrated sulfuric acid. The reaction mixture is heated to 90°C and stirred for 20 hours. After cooling, the mixture is extracted with ethyl acetate and purified to yield the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)propanoic acid has various applications in scientific research:
Mechanism of Action
The mechanism of action for 2-(2,5-Dimethoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can donate a proton (H+) to form a carboxylate anion, which can participate in various biochemical reactions. The methoxy groups on the phenyl ring can also influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropionic acid: The parent compound from which 2-(2,5-Dimethoxyphenyl)propanoic acid is derived.
2,5-Dimethoxycinnamic acid: Another compound with methoxy groups at positions 2 and 5 of the phenyl ring.
2,5-Dimethoxybenzenepropanoic acid: A synonym for this compound.
Uniqueness
This compound is unique due to the presence of methoxy groups at specific positions on the phenyl ring, which can significantly influence its chemical reactivity and biological interactions compared to its parent compound and other similar molecules .
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O4/c1-7(11(12)13)9-6-8(14-2)4-5-10(9)15-3/h4-7H,1-3H3,(H,12,13) |
InChI Key |
VZCIFVPILYHKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


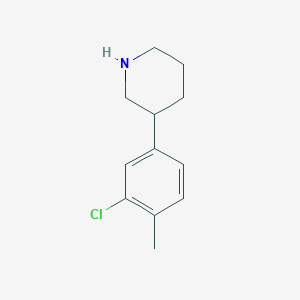
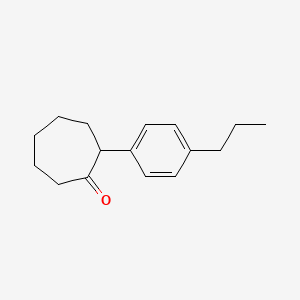
![3-Benzyl-6$l^{6}-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione](/img/structure/B13531490.png)
